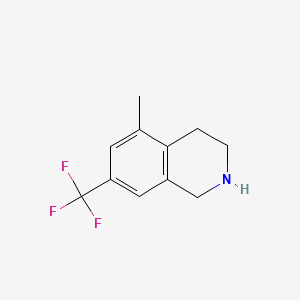

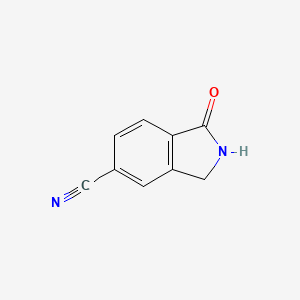

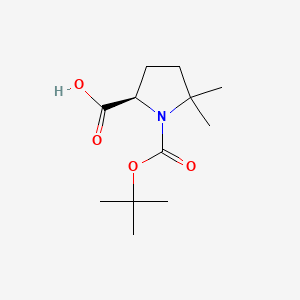

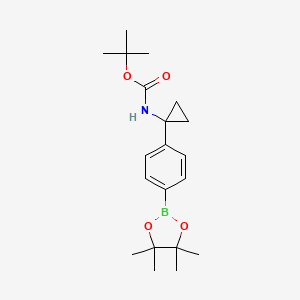

![molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4](/img/structure/B581677.png)

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl

Vue d'ensemble

Description

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Corrosion Inhibition

A study explored the use of a similar compound, 2-amino-4-methyl-thiazole, as a corrosion inhibitor for mild steel in HCl solution. The findings demonstrated high corrosion inhibition efficiency, attributed to the compound's strong adsorption on the metal surface, forming a barrier film. This suggests that derivatives of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole could have potential applications in protecting metals from corrosion (Yüce et al., 2014).

Molecular Structure and Interaction Studies

Research on the molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its interaction with other compounds through hydrogen bonding was reported. Such studies provide valuable insights into the compound's chemical behavior and potential applications in designing new materials or drugs (Lynch & McClenghan, 2004).

Synthetic Methodologies and Derivatives

The synthesis and potential applications of thiazoles as corrosion inhibitors for copper in HCl were investigated. The study emphasizes the compound's effectiveness in forming protective layers on metal surfaces, underscoring the practical applications of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole derivatives in corrosion protection (Farahati et al., 2019).

Biological Activities

A study highlighted the biological activity of 2-amino thiazole derivatives as inhibitors of metabolic enzymes. This research underlines the potential medical applications of these compounds, particularly in designing drugs targeting specific enzymes involved in diseases (Korkmaz, 2022).

Analyse Biochimique

Biochemical Properties

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in electron transfer reactions, which are essential in many metabolic pathways. Additionally, the phthalimido group can form stable complexes with metal ions, further influencing biochemical processes. The interactions of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride with enzymes such as oxidoreductases and transferases have been documented, highlighting its role in catalyzing biochemical reactions .

Cellular Effects

The effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling cascades . Furthermore, it has been observed to affect the metabolic flux within cells, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules. For instance, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride has been shown to inhibit the activity of certain proteases, thereby regulating protein degradation pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can significantly impact its efficacy. In vitro studies have shown that 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride remains stable under controlled conditions for extended periods . Its degradation products can have varying effects on cellular function. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects .

Dosage Effects in Animal Models

The effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics . The compound can also affect the levels of various metabolites, thereby influencing metabolic flux. Additionally, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride has been shown to modulate the activity of coenzymes, further impacting metabolic processes .

Transport and Distribution

The transport and distribution of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins can facilitate the localization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride to target sites, thereby enhancing its efficacy . The distribution of the compound within tissues can also influence its overall biological activity .

Subcellular Localization

The subcellular localization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications can direct 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride to specific organelles, such as mitochondria and endoplasmic reticulum . This localization is essential for the compound’s role in regulating cellular processes and metabolic pathways .

Propriétés

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKRVCKYGBAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656825 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137118-00-4 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

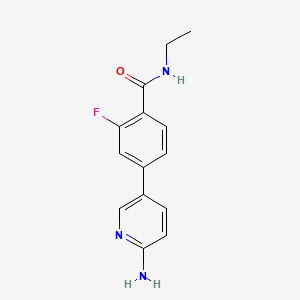

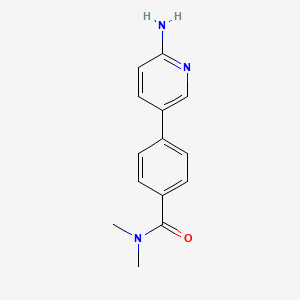

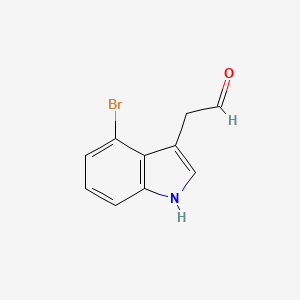

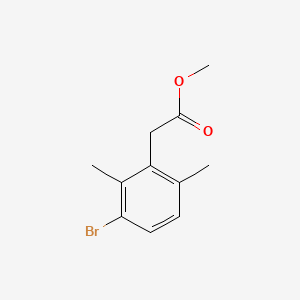

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)